REACTION_CXSMILES
|
C([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([CH3:11])[N:8]=[C:7]([NH:12][CH:13]([CH3:15])[CH3:14])[CH:6]=1)C.[ClH:17]>>[ClH:17].[CH:13]([NH:12][C:7]1[CH:6]=[C:5]([CH:10]=[C:9]([CH3:11])[N:8]=1)[C:4]([OH:16])=[O:3])([CH3:15])[CH3:14] |f:2.3|
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=NC(=C1)C)NC(C)C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is dried under HV
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)NC=1C=C(C(=O)O)C=C(N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |